molecular formula C5H6F3N3S B2393491 5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole CAS No. 261965-28-0

5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole

Cat. No.: B2393491
CAS No.: 261965-28-0
M. Wt: 197.18
InChI Key: HNMPXSDZPKKGSS-UHFFFAOYSA-N
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Description

5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole is a heterocyclic compound that features a triazole ring substituted with an ethylthio group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with an ethylthio-substituted nitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and proteins. The ethylthio group can participate in covalent bonding with target enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole
  • 5-(Ethylthio)-3-(Difluoromethyl)-1H-1,2,4-Triazole
  • 5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,3-Triazole

Uniqueness

5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole is unique due to the presence of both the ethylthio and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the ethylthio group provides additional reactivity and potential for covalent interactions with biological targets.

Properties

IUPAC Name

3-ethylsulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3S/c1-2-12-4-9-3(10-11-4)5(6,7)8/h2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMPXSDZPKKGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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